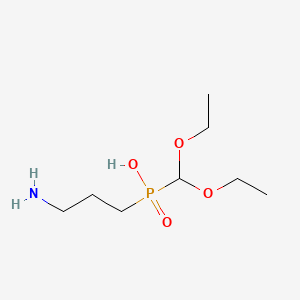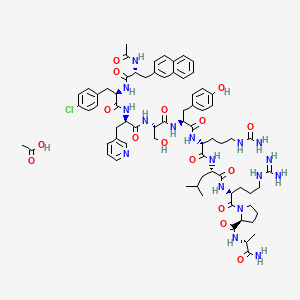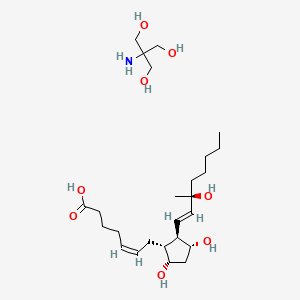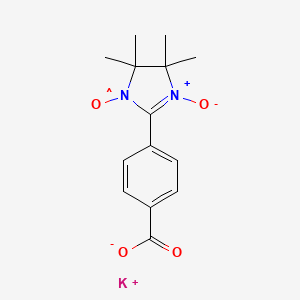
3-Aminopropyl(diethoxymethyl)phosphinic acid
Descripción general
Descripción
3-Aminopropyl(diethoxymethyl)phosphinic acid, also known as CGP 35348, is a compound with the molecular formula C8H20NO4P . It has a molecular weight of 225.22 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a phosphinic acid group attached to a 3-aminopropyl group and a diethoxymethyl group . The IUPAC name for this compound is 3-aminopropyl (diethoxymethyl)phosphinic acid .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It is soluble in water, with a solubility of more than 20 mg/mL . The compound has a computed XLogP3-AA value of -3.3, indicating its hydrophilic nature .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 3-Aminopropyl(diethoxymethyl)phosphinic acid:
Neuropharmacology: GABAB-Receptor Antagonist
This compound is known as CGP 35348 hydrate and is a potent GABAB-receptor antagonist . It has been shown to penetrate the blood-brain barrier, which is crucial for its activity in the central nervous system .
Mecanismo De Acción
Target of Action
The primary target of 3-Aminopropyl(diethoxymethyl)phosphinic acid, also known as CGP 35348, is the γ-aminobutyric acid-B (GABA B) receptor . The GABA B receptor is a metabotropic G protein-coupled receptor (GPCR) that mediates the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .
Mode of Action
CGP 35348 acts as an antagonist at the GABA B receptor . It has a higher affinity towards post-synaptic receptors compared to pre-synaptic receptors . This means it binds to these receptors and blocks their activation by GABA, thereby inhibiting the receptor’s function .
Biochemical Pathways
The GABA B receptors are involved in the slow and prolonged component of synaptic inhibition via indirect gating of neuronal K+ and Ca2+ channels and lowering levels of other second messenger targets like cAMP . By acting as an antagonist, CGP 35348 inhibits these pathways, reducing the inhibitory effects of GABA .
Result of Action
By blocking the GABA B receptors, CGP 35348 reduces the inhibitory effects of GABA in the central nervous system . This can have various effects depending on the specific neural circuits involved. For example, it has been used to study its effects on intrinsic optical signal (IOS) in rat hippocampus , auditory responses in the rat’s dorsal cortex , and hepatocellular carcinoma cells .
Action Environment
The action, efficacy, and stability of CGP 35348 can be influenced by various environmental factorsFor instance, the compound is stored at −20°C and is soluble in water , suggesting that its stability and ability to act may be affected by temperature and solvent conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
3-aminopropyl(diethoxymethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIVUOWTHWIXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154064 | |
| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyl(diethoxymethyl)phosphinic acid | |
CAS RN |
123690-79-9 | |
| Record name | P-(3-Aminopropyl)-P-(diethoxymethyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cgp 35348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-35348 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TI61875H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















